Otenabant hydrochloride
Description
Overview of the Endocannabinoid System (ECS)
The ECS is a widespread neuromodulatory system involved in both the developing and adult central nervous system, influencing a vast array of cognitive and physiological functions. nih.gov The system is comprised of endogenous cannabinoids (endocannabinoids), the cannabinoid receptors they bind to, and the enzymes responsible for their synthesis and breakdown. wikipedia.orgnata.orgnih.gov The ECS is recognized for its role in modulating various bodily functions, including appetite, pain sensation, mood, and memory. wikipedia.org
Two primary G protein-coupled receptors (GPCRs) mediate the effects of endocannabinoids: cannabinoid receptor 1 (CB1R) and cannabinoid receptor 2 (CB2R). maastrichtuniversity.nl
The CB1 receptor is the most abundant GPCR in the brain and is predominantly found in the central nervous system (CNS). mdpi.comoup.com High concentrations of CB1 receptors are located on the axon terminals of neurons in various brain regions, including the cerebellum, hippocampus, basal ganglia, frontal cortex, amygdala, and hypothalamus. wikipedia.orgfrontiersin.org This distribution accounts for the prominent pharmacological effects of CB1R agonists, such as impacts on cognition, memory, and motor control. maastrichtuniversity.nl Specifically, CB1 receptors are primarily expressed at the presynaptic terminals of both excitatory glutamatergic and inhibitory GABAergic neurons. mdpi.comwikipedia.org Their activation typically leads to a decrease in the release of these neurotransmitters, thereby modulating synaptic activity. mdpi.comwikipedia.org Beyond the CNS, CB1 receptors are also present in lower concentrations in various peripheral tissues and organs, including those of the somatic, sympathetic, parasympathetic, and enteric nervous systems. maastrichtuniversity.nlmdpi.com They have been identified on adipocytes, hepatocytes, in the gastrointestinal tract, and on intralingual neurons and salivary glands. oup.comnih.govmdpi.com
Initially considered a peripheral receptor, the CB2 receptor is primarily expressed in immune and hematopoietic cells, such as monocytes, macrophages, B-cells, and T-cells. wikipedia.orgnih.gov Its expression is particularly notable in the spleen, tonsils, and thymus gland. wikipedia.org While less abundant in the CNS than CB1R, CB2 receptors are found on microglia and in some neurons within the brainstem and hippocampus. wikipedia.orgnih.govunlp.edu.ar CB2 receptor expression in the CNS is often associated with inflammation, where it appears to play a role in modulating immune responses. nih.gov Functional CB2 receptors have also been identified in neurons of the ventral tegmental area and hippocampus, suggesting a role in neuronal signal transmission. wikipedia.org In peripheral tissues, CB2 receptors have been observed on various cell types, including skin cells and cells within the gastrointestinal tract. mdpi.comnih.gov
The primary endogenous ligands for the cannabinoid receptors are lipid-based neurotransmitters synthesized on demand from membrane phospholipids. mdpi.comuu.nl The two most well-characterized endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comuu.nl
Anandamide (N-arachidonoylethanolamine or AEA): Isolated from the brain in 1992, anandamide is considered a partial agonist at both CB1 and CB2 receptors. researchgate.netresearchgate.net
2-Arachidonoylglycerol (2-AG): Discovered in the mid-1990s, 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors. wikipedia.orgsensiseeds.com It is considered the primary ligand for the CB2 receptor. sensiseeds.com
These endocannabinoids are released from postsynaptic neurons and travel backward across the synapse to bind to presynaptic CB1 receptors, a process known as retrograde signaling, which modulates neurotransmitter release. wikipedia.orgnih.gov
The endocannabinoid system is a critical regulator of numerous physiological functions, contributing to the maintenance of homeostasis. wikipedia.orgmdpi.com Its influence extends to processes such as immune system activity, pain perception, mood, and memory. wikipedia.org
A significant function of the ECS is the regulation of energy balance and metabolism. nih.govkarger.com The system is involved in controlling both appetite and the metabolic processes in peripheral tissues. nih.gov
Activation of CB1 receptors in the hypothalamus is a key component of the neural networks that control appetite and food intake. oup.com This is influenced by hormones such as leptin, which negatively regulates endocannabinoid levels in brain regions associated with appetite control. nih.gov
In peripheral tissues, the ECS influences metabolic functions by acting on adipocytes, hepatocytes, the gastrointestinal tract, and skeletal muscles. oup.commdpi.com For instance, CB1 receptor activation in adipose tissue can decrease the secretion of adiponectin, an anti-inflammatory hormone that sensitizes tissues to insulin (B600854). mdpi.com In the liver, CB1 receptor stimulation promotes the synthesis of fatty acids (de novo lipogenesis). nih.govmdpi.com
Dysregulation of the ECS, particularly an overactive state, has been linked to the development of obesity and related metabolic disorders. karger.comresearchgate.net Otenabant (B1677804) hydrochloride, as a CB1 receptor antagonist, was developed to counteract this overactivity. drugbank.com Research has shown that it can increase energy expenditure and fat oxidation. caymanchem.commedchemexpress.com In animal models, Otenabant has demonstrated an ability to reduce food intake and promote weight loss. medchemexpress.comselleckchem.com
Role of ECS in Physiological Processes
Immune Modulation and Inflammation
The endocannabinoid system is recognized for its immunomodulatory capabilities, presenting a promising avenue for the development of novel treatments for a variety of acute and chronic inflammatory conditions. researchgate.net Laboratory data have suggested that cannabinoid receptor 2 (CB2) antagonists, in particular, could serve as effective immunomodulatory and potentially anti-inflammatory agents. While otenabant is primarily a CB1 antagonist, the broader context of the ECS's role in immunity is crucial for understanding the full spectrum of cannabinoid receptor pharmacology.
Neuronal Development
Cannabinoid receptors are integral to various physiological processes, including neuronal development. researchgate.net The ECS's involvement in the development and function of the nervous system highlights the complexity of targeting these receptors for therapeutic purposes.
Otenabant Hydrochloride as a CB1 Receptor Modulator
This compound, also known by its developmental code CP-945,598, is a compound that specifically targets the CB1 receptor. ontosight.aiwikipedia.org
Classification: Potent and Selective CB1 Receptor Antagonist
Otenabant is classified as a potent and highly selective antagonist of the CB1 receptor. wikipedia.orgmedchemexpress.commedchemexpress.com An antagonist is a type of receptor ligand that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. Some sources also refer to otenabant as an inverse agonist, which not only blocks the receptor but also reduces its basal activity. ontosight.aiwikipedia.org
Research has demonstrated otenabant's high affinity for the human CB1 receptor, with a reported Ki value of 0.7 nM. medchemexpress.commedchemexpress.com The Ki, or inhibition constant, is a measure of a compound's binding affinity to a receptor; a lower Ki value indicates a stronger binding affinity. In functional assays, otenabant has shown a Ki of 0.2 nM. apexbt.com Its selectivity for the CB1 receptor is significant, as it exhibits a 10,000-fold greater selectivity for the human CB1 receptor over the human CB2 receptor, for which it has a low affinity with a Ki of 7.6 μM. medchemexpress.commedchemexpress.comtargetmol.com
| Receptor | Binding Affinity (Ki) | Functional Assay (Ki) |
|---|---|---|
| Human CB1 Receptor | 0.7 nM | 0.2 nM |
| Human CB2 Receptor | 7.6 μM (7600 nM) | N/A |
Historical Context in Cannabinoid Receptor Antagonist Development
The development of otenabant is situated within a broader effort to create CB1 receptor antagonists for therapeutic purposes, primarily for the treatment of obesity. wikipedia.org The discovery that blocking cannabinoid receptors could potentially decrease appetite spurred the development of the first specific CB1 receptor antagonist/inverse agonist, rimonabant (B1662492), in 1994. wikipedia.org
Otenabant is often considered a second-generation CB1 receptor antagonist, developed following the experiences with first-generation compounds like rimonabant and taranabant (B1681927). nih.govmdpi.comnih.gov While these earlier drugs demonstrated clinical efficacy in promoting weight loss and improving metabolic profiles, their use was associated with significant psychiatric side effects, including anxiety and depression. nih.govnih.govnih.gov These adverse effects were linked to their action on CB1 receptors within the central nervous system (CNS). nih.gov
In terms of potency and efficacy in preclinical studies, one report indicated an order of taranabant being more potent than rimonabant, which was in turn more potent than otenabant. researchgate.net However, another study using a GRABeCB2.0 sensor reported IC50 values for antagonizing a synthetic cannabinoid agonist, with otenabant showing a value of 13.1 nM, while taranabant had a value of 205 nM. mdpi.com
| Compound | Generation | Primary Therapeutic Target | Key Limitation |
|---|---|---|---|
| Rimonabant | First | Obesity | Psychiatric side effects |
| Taranabant | First | Obesity | Psychiatric side effects |
| Otenabant | Second | Obesity | Development discontinued (B1498344) due to class-wide concerns |
The development of second-generation CB1 receptor antagonists like otenabant was driven by the need to mitigate the central nervous system-related side effects observed with first-generation drugs. nih.govfrontiersin.org The primary strategy was to develop compounds with limited brain penetration, thereby targeting peripheral CB1 receptors which are involved in metabolism, while minimizing the psychiatric effects associated with central CB1 receptor blockade. nih.govbiospace.comacs.org Although otenabant itself was found to penetrate the CNS, the overarching goal of this research phase was to create peripherally restricted antagonists. researchgate.net Pfizer, the developer of otenabant, ultimately discontinued its Phase III development program. This decision was based on evolving regulatory perspectives on the risk/benefit profile of the entire CB1 antagonist class and the anticipation of new regulatory hurdles for approval. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686347-12-6, 919516-56-6 | |
| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenabant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTENABANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Characterization of Otenabant Hydrochloride
In Vitro Receptor Binding and Functional Assays
CB1 Receptor Binding Affinity (K_i values)
Otenabant (B1677804) demonstrates high potency in binding to human CB1 receptors. In vitro studies have consistently reported a sub-nanomolar binding affinity (K_i) of 0.7 nM. medchemexpress.comselleckchem.comapexbt.comtargetmol.comtaiclone.comselleckchem.commedchemexpress.comalfa-chemistry.com This high affinity indicates a strong interaction between otenabant and the CB1 receptor.
In functional assays, otenabant also shows potent activity, with a reported K_i value of 0.2 nM. apexbt.comalfa-chemistry.com This suggests that not only does it bind with high affinity, but it is also effective at inhibiting the receptor's function.
Table 1: Otenabant CB1 Receptor Binding and Functional Affinity
| Assay Type | Receptor | K_i Value |
|---|---|---|
| Binding Affinity | Human CB1 | 0.7 nM |
| Functional Assay | Human CB1 | 0.2 nM |
CB2 Receptor Selectivity and Affinity
Otenabant exhibits a high degree of selectivity for the CB1 receptor over the CB2 receptor. medchemexpress.comselleckchem.comtaiclone.comselleckchem.commedchemexpress.com Reports indicate that it has a low affinity for human CB2 receptors, with a K_i value of 7.6 μM or 7600 nM. medchemexpress.comapexbt.comtargetmol.comtaiclone.commedchemexpress.comalfa-chemistry.commed-life.cn This represents a selectivity of approximately 10,000-fold for the CB1 receptor over the CB2 receptor. medchemexpress.comselleckchem.comtaiclone.comselleckchem.commedchemexpress.com
Table 2: Otenabant Receptor Selectivity
| Receptor | K_i Value | Selectivity (fold) |
|---|---|---|
| Human CB1 | 0.7 nM | - |
| Human CB2 | 7600 nM | ~10,000 |
Assessment of CB1 Receptor Inverse Agonism
Otenabant is characterized as a CB1 receptor inverse agonist. ontosight.aiencyclopedia.pubnih.govrti.org This means that it not only blocks the effects of cannabinoid agonists but also inhibits the basal signaling activity of the CB1 receptor. apexbt.comalfa-chemistry.comresearchgate.net Inverse agonism is measured in the absence of an agonist and indicates that the compound can reduce the constitutive activity of the receptor. medchemexpress.comtargetmol.com The development of otenabant was part of a broader effort to create CB1 inverse agonists for therapeutic purposes, similar to the first-generation compound rimonabant (B1662492). encyclopedia.pubnih.govrti.org
Modulation of CB1 Receptor Signaling in Cellular Systems
In cellular systems, otenabant has been shown to inhibit both basal and cannabinoid agonist-mediated CB1 receptor signaling. apexbt.comalfa-chemistry.comresearchgate.net CB1 receptors are G-protein coupled receptors that, when activated, typically lead to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. encyclopedia.pubdrugbank.com Otenabant, as an inverse agonist, would be expected to counteract this effect.
Studies using GTPγ[³⁵S] binding assays in membranes from CHO-K1 cells stably expressing the human CB1 receptor have been used to characterize its functional antagonism. medchemexpress.comtargetmol.com In these assays, otenabant competitively inhibits the stimulation of GTPγ[³⁵S] binding induced by cannabinoid agonists like CP-55,940. medchemexpress.comtargetmol.com
hERG Channel Affinity and Implications
Otenabant has been reported to have low affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. medchemexpress.comtargetmol.comtaiclone.commedchemexpress.commed-life.cnmolnova.com Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a safety concern for new drug candidates. nih.gov The low affinity of otenabant for the hERG channel suggests a reduced risk of this particular adverse effect. medchemexpress.comtargetmol.comtaiclone.commedchemexpress.commed-life.cnmolnova.com
In Vivo Pharmacodynamic Studies in Rodent Models
In vivo studies in rodent models have demonstrated the pharmacological effects of otenabant. It has been shown to reverse several behaviors mediated by cannabinoid agonists. medchemexpress.comselleckchem.comapexbt.comtaiclone.commedchemexpress.com Specifically, otenabant hydrochloride has been observed to counteract the effects of the synthetic CB1 receptor agonist CP-55940 on locomotor activity, hypothermia, analgesia, and catalepsy. medchemexpress.comtaiclone.commedchemexpress.com
Furthermore, otenabant has demonstrated anorectic activity in a dose-dependent manner in rodent models of acute food intake. medchemexpress.comselleckchem.comapexbt.comtaiclone.commedchemexpress.com It has also been shown to increase energy expenditure and promote fat oxidation, as indicated by a decrease in the respiratory quotient. medchemexpress.comselleckchem.comtargetmol.comtaiclone.commedchemexpress.com In a 10-day weight loss study in diet-induced obese mice, otenabant promoted a significant, vehicle-adjusted weight loss. medchemexpress.comtargetmol.comtaiclone.commedchemexpress.com These findings from rodent models are consistent with the expected effects of a CB1 receptor antagonist. researchgate.netnih.govfabad.org.trresearchgate.netnih.govbienta.net
Effects on Energy Homeostasis and Metabolism
Preclinical studies in rodent models have demonstrated that this compound significantly influences energy balance and metabolic processes. researchgate.netresearchgate.net
Stimulation of Energy Expenditure and Fat Oxidation
Otenabant has been shown to acutely increase energy expenditure in rats. selleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.com This effect is coupled with a notable enhancement of fat oxidation. targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com In diet-induced obese mice, administration of otenabant resulted in a significant, vehicle-adjusted weight loss over a 10-day period. selleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com
Impact on Respiratory Quotient
A key indicator of metabolic fuel selection, the respiratory quotient (RQ), is consistently decreased by otenabant in rats. targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com The respiratory quotient is the ratio of carbon dioxide produced to oxygen consumed and a lower RQ signifies a metabolic shift towards utilizing fat as the primary energy source. wikipedia.orgnih.gov This reduction in RQ provides further evidence for the compound's ability to promote fat oxidation. targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com
Reversal of Cannabinoid Agonist-Mediated Behaviors
Otenabant has demonstrated efficacy in counteracting the central nervous system effects induced by synthetic cannabinoid CB1 receptor agonists, such as CP-55940. targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comselleckchem.comtargetmol.com
Locomotor Activity
Administration of cannabinoid agonists typically leads to a reduction in spontaneous locomotor activity, a state known as hypomotility. ucl.ac.be Otenabant effectively reverses this agonist-induced hypo-locomotion. targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com
Hypothermia
Cannabinoid agonists are known to induce a decrease in body temperature, or hypothermia. nih.govqmul.ac.uk Preclinical studies have shown that this compound can reverse this hypothermic effect. targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.comresearchgate.net For instance, subcutaneous administration of otenabant attenuated CP-55,940-induced hypothermia by a significant margin. researchgate.net
Interactive Data Tables
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Effect | Animal Model | Citation |
|---|---|---|---|
| Energy Expenditure | Increased | Rats | selleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.com |
| Fat Oxidation | Increased | Rats | targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com |
| Respiratory Quotient | Decreased | Rats | targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com |
| Food Intake | Decreased (Dose-dependent) | Rodents | selleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comselleckchem.comtargetmol.com |
| Body Weight | 9% reduction in 10 days | Diet-induced obese mice | selleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com |
Table 2: Reversal of Cannabinoid Agonist (CP-55940)-Mediated Behaviors by this compound
| Behavior | Effect of Otenabant | Animal Model | Citation |
|---|---|---|---|
| Locomotor Activity (Hypo-locomotion) | Reversed | Rodents | targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.com |
| Hypothermia | Reversed | Rodents | targetmol.comselleck.co.jpmedchemexpress.comresearchgate.netmedchemexpress.comapexbt.comselleckchem.comtargetmol.comresearchgate.net |
Analgesia
This compound has been shown to reverse cannabinoid agonist-induced analgesia in preclinical models. targetmol.commedchemexpress.comtargetmol.comselleckchem.comselleckchem.comselleck.co.jp This effect is a key indicator of its CB1 receptor antagonist activity. Specifically, otenabant counteracts the pain-relieving effects of synthetic CB1 receptor agonists like CP-55940. targetmol.commedchemexpress.comselleckchem.comselleckchem.comselleck.co.jp The antagonism of agonist-induced analgesia demonstrates otenabant's ability to block the signaling pathway responsible for this cannabinoid effect.
Catalepsy
Similar to its effects on analgesia, this compound effectively reverses catalepsy induced by cannabinoid agonists in animal models. targetmol.commedchemexpress.comtargetmol.comselleckchem.comselleckchem.comselleck.co.jp Catalepsy, a state of immobility and muscular rigidity, is a characteristic central nervous system effect of CB1 receptor activation. Otenabant's ability to block the cataleptic effects of agonists such as CP-55940 further confirms its role as a CB1 receptor antagonist. targetmol.commedchemexpress.comselleckchem.comselleckchem.comselleck.co.jp This reversal of agonist-mediated behavior is a crucial aspect of its preclinical pharmacological profile.
Impact on Body Weight in Animal Models (e.g., Diet-Induced Obese Mice)
A significant focus of the preclinical evaluation of this compound has been its effect on body weight, particularly in models of diet-induced obesity (DIO). targetmol.commedchemexpress.comtargetmol.comselleckchem.comselleckchem.commolnova.comresearchgate.net In studies involving diet-induced obese mice, oral administration of otenabant resulted in a notable, vehicle-adjusted weight loss. medchemexpress.comselleckchem.commolnova.comresearchgate.net For instance, a 10-day study in DIO mice demonstrated a 9% weight reduction with otenabant treatment. targetmol.commedchemexpress.comtargetmol.comselleckchem.commolnova.comresearchgate.net
This effect on body weight is attributed to multiple mechanisms. Otenabant has been shown to exhibit dose-dependent anorectic activity, meaning it suppresses appetite and reduces food intake in rodents. targetmol.comtargetmol.comselleckchem.comselleckchem.comresearchgate.net Furthermore, it acutely stimulates energy expenditure and promotes fat oxidation. targetmol.comtargetmol.comselleckchem.comselleckchem.comresearchgate.net This is evidenced by a decrease in the respiratory quotient in rats, indicating a metabolic shift towards using fat as an energy source. targetmol.comtargetmol.comselleckchem.comselleckchem.com
| Species | Model | Key Finding | Reference |
| Mice | Diet-Induced Obese | 9% vehicle-adjusted weight loss over 10 days. | targetmol.commedchemexpress.comtargetmol.comselleckchem.commolnova.com |
| Rats | - | Acutely stimulates energy expenditure and decreases respiratory quotient. | targetmol.comtargetmol.comselleckchem.comselleckchem.com |
| Rodents | Acute Food Intake | Exhibits dose-dependent anorectic activity. | targetmol.comtargetmol.comselleckchem.comselleckchem.com |
Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Models
The relationship between the concentration of otenabant in the body (pharmacokinetics) and its pharmacological effects (pharmacodynamics) has been evaluated in preclinical studies. researchgate.net Concentration-effect relationships were established by combining pharmacokinetic data with ex vivo brain CB1 receptor occupancy data. researchgate.net These analyses were used to assess the compound's efficacy in behavioral models, as well as its impact on food intake and energy expenditure. researchgate.net This integrated approach allows for a more comprehensive understanding of how the drug's concentration at its site of action translates into its observed biological effects.
Central Nervous System Penetration and Occupancy in Preclinical Studies
This compound has been characterized as having adequate penetration into the central nervous system (CNS). medchemexpress.comtargetmol.comselleckchem.comselleckchem.commedchemexpress.com While it was developed with the aim of having limited brain penetration to avoid the adverse psychiatric effects seen with other CB1 antagonists, studies confirmed its presence in the CNS. researchgate.netrti.orgresearchgate.net
Ex vivo studies have been conducted to measure the degree of CB1 receptor occupancy in the brain following administration of otenabant. researchgate.net Research comparing otenabant to other CB1 receptor antagonists, such as rimonabant and taranabant (B1681927), found that exposures leading to optimal clinical efficacy for the latter two compounds resulted in a CB1 receptor occupancy of approximately 20-30%. daneshyari.com Although specific occupancy percentages for otenabant were not detailed in the provided search results, the compound's ability to reverse centrally mediated behaviors like analgesia and catalepsy provides indirect evidence of its engagement with CB1 receptors in the brain. targetmol.commedchemexpress.comselleckchem.comselleckchem.comselleck.co.jp
Clinical Research Findings and Therapeutic Implications
Overview of Clinical Trial Development (e.g., Phase I, II, III)
The clinical development process for a new drug typically progresses through several stages to establish its safety and efficacy patheon.com.
Phase I: These trials primarily assess a new drug's safety, determine a safe dosage range, and identify side effects. They usually involve a small number of healthy volunteers (20-100) uc.edumdanderson.org.
Phase II: Conducted in a larger group of people (100-300) who have the condition the drug is intended to treat, Phase II trials evaluate the drug's effectiveness and further assess its safety uc.edu.
Phase III: These large-scale trials (several hundred to several thousand patients) are designed to confirm the drug's effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely uc.edumdanderson.org.
Otenabant (B1677804) hydrochloride, along with taranabant (B1681927), progressed to Phase III clinical trials, the final stage before seeking regulatory approval nih.gov. This followed the initial clinical success of rimonabant (B1662492), the first-in-class CB1 antagonist to be approved for clinical use in some countries nih.gov.
Table 1: Clinical Development Status of First-Generation CB1 Receptor Antagonists
| Compound | Sponsoring Company | Indication | Highest Phase Reached | Development Status |
|---|---|---|---|---|
| Otenabant | Pfizer | Obesity | Phase III | Discontinued (B1498344) nih.govnih.gov |
| Rimonabant | Sanofi-Aventis | Obesity | Marketed (later withdrawn) | Withdrawn from market nih.govnih.gov |
| Taranabant | Merck | Obesity | Phase III | Discontinued nih.govnih.gov |
The clinical development of the entire class of first-generation CB1 receptor antagonists was abruptly halted. In 2008, rimonabant was withdrawn from the European market due to concerns over serious neuropsychiatric side effects, including anxiety, depression, and an increased risk of suicidal ideation nih.govnih.govmdpi.com. This event prompted pharmaceutical companies, including Pfizer, to terminate their ongoing clinical trials for other brain-penetrant CB1 antagonists nih.govnih.gov. The decision was a response to the unacceptable risk profile associated with centrally acting CB1 receptor blockade nih.gov.
Central Nervous System-Mediated Effects in Clinical Trials
The primary reason for the failure of otenabant and its entire drug class was the prevalence of central nervous system (CNS)-mediated effects. Otenabant was a CNS-permeable compound, meaning it could cross the blood-brain barrier and act on CB1 receptors in the brain nih.gov. Clinical trials of rimonabant and taranabant revealed a pattern of serious psychiatric adverse events nih.govnih.gov. These included a significantly increased risk of anxiety, mood disorders, depression, and suicidal thoughts nih.govmdpi.comnih.gov. The risk of psychiatric disorders in patients taking rimonabant was found to be double that of placebo mdpi.com. These untoward side effects were deemed an unacceptable risk, leading to the withdrawal of rimonabant and the termination of all related drug development programs, including that of otenabant nih.govnih.gov.
Psychiatric Adverse Events
Data from three large, multicenter, double-blind, placebo-controlled Phase III trials revealed a notable increase in psychiatric adverse events associated with otenabant treatment. While the trials were terminated early, the available data indicated that self-reported experiences of anxiety and suicidal thoughts were higher in patients receiving otenabant compared to those on placebo nih.gov. Furthermore, an increased incidence of depression and depressed mood was observed in the otenabant groups nih.gov. These findings were consistent with the adverse event profile of other CB1R antagonists, which had been linked to serious psychiatric side effects, including anxiety, depression, and in some cases, suicidal ideation nih.govnih.gov. The concerns over these psychiatric events were a primary factor in the discontinuation of the clinical development of otenabant and other similar compounds nih.govpharmatimes.com.
Table 1: Reported Psychiatric Adverse Events in Otenabant Phase III Trials
| Adverse Event | Observation |
|---|---|
| Anxiety | Higher self-reported experiences compared to placebo nih.gov |
| Suicidal Thoughts | Higher self-reported experiences compared to placebo nih.gov |
| Depression | Increased incidence compared to placebo nih.gov |
| Depressed Mood | Increased incidence compared to placebo nih.gov |
| Irritability | Observed in higher doses of the drug class pharmatimes.com |
| Insomnia | Noted as a side effect in Phase III trials of the drug class |
Neurological Adverse Events
Table 2: Most Frequent Neurological and Other Adverse Events in Otenabant Phase III Trials
| Adverse Event | Category |
|---|---|
| Headache | Neurological nih.gov |
| Dizziness | Neurological |
| Diarrhea | Gastrointestinal nih.gov |
| Nausea | Gastrointestinal nih.gov |
| Nasopharyngitis | Respiratory nih.gov |
Mechanism of CNS Side Effects Related to CB1R Inverse Agonism
The central nervous system (CNS) side effects observed with otenabant and other CB1R antagonists are believed to be intrinsically linked to their mechanism of action, specifically their properties as inverse agonists at the cannabinoid CB1 receptor. Unlike neutral antagonists, which simply block the receptor from being activated, inverse agonists bind to the receptor and reduce its basal, constitutive activity.
The endocannabinoid system plays a crucial role in regulating mood, anxiety, and stress responses. The CB1 receptors are widely distributed in the brain, and their tonic activation by endogenous cannabinoids helps to maintain a state of emotional homeostasis. By acting as inverse agonists, drugs like otenabant not only block the effects of endogenous cannabinoids but also suppress the baseline signaling of CB1 receptors. This disruption of the natural endocannabinoid tone is thought to be the underlying cause of the observed psychiatric and neurological side effects nih.govnih.gov. The development of neutral CB1R antagonists has been proposed as a strategy to mitigate these CNS effects, as they would block the receptor without altering its basal activity.
Comparative Clinical Outcomes with Other CB1R Antagonists
Otenabant was one of several CB1R antagonists in late-stage clinical development, alongside rimonabant (Acomplia) and taranabant. The termination of otenabant's development program was part of a broader trend that saw the withdrawal or discontinuation of all major CB1R antagonists due to their unfavorable risk/benefit profiles nih.govmdpi.com.
Mechanistic Insights into Otenabant Hydrochloride Action
Elucidation of CB1 Receptor Antagonism/Inverse Agonism at the Molecular Level
Otenabant (B1677804) hydrochloride, also known as CP-945,598, is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1). medchemexpress.comselleckchem.com Its mechanism of action at the molecular level is characterized by high-affinity binding to the CB1 receptor, effectively blocking the action of endogenous cannabinoid agonists. mdpi.com Research has determined its binding affinity (Ki) to be approximately 0.7 nM for the human CB1 receptor. medchemexpress.comselleckchem.com This demonstrates a strong interaction with the target receptor. Furthermore, Otenabant hydrochloride exhibits significant selectivity, with a binding affinity for the human CB2 receptor that is 10,000-fold lower (Ki of 7.6 μM). medchemexpress.comselleckchem.com
| Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| Human CB1 Receptor | 0.7 nM | ~10,000-fold greater selectivity for CB1 over CB2 |
| Human CB2 Receptor | 7.6 μM |
Downstream Signaling Pathways Modulated by CB1 Receptor Blockade
The CB1 receptor is a Class A G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins, specifically Gi/o. wikipedia.orgmdpi.comnih.gov Upon activation by an agonist like the endogenous cannabinoid anandamide (B1667382) or 2-arachidonoylglycerol (B1664049) (2-AG), the CB1 receptor initiates a cascade of intracellular signaling events. These canonical pathways include the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgmdpi.com Activation of the CB1 receptor also leads to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. wikipedia.org Additionally, it can activate the mitogen-activated protein (MAP) kinase pathway. wikipedia.orgmdpi.com
By acting as an antagonist and inverse agonist, this compound blocks these downstream signaling pathways. When this compound occupies the receptor, it prevents endogenous cannabinoids from binding and initiating these Gi/o-mediated signals. This blockade results in a disinhibition of adenylyl cyclase, thereby preventing the agonist-induced decrease in cAMP levels. Similarly, the modulation of ion channels and the activation of the MAP kinase pathway are inhibited. As an inverse agonist, this compound can also actively reduce the basal level of signaling that occurs through these pathways in the absence of an agonist. mdpi.com
Interactions with Endogenous Cannabinoids and Their Synthesis/Degradation Pathways
The endocannabinoid system (ECS) comprises cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.govnih.gov The two most well-studied endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). nih.govnih.govnih.gov These lipid messengers are not stored in vesicles but are synthesized "on-demand" from membrane phospholipid precursors in response to physiological stimuli. mdpi.commdpi.com The synthesis and degradation of AEA and 2-AG occur through distinct enzymatic pathways. nih.govnih.gov After their release, endocannabinoids are removed from the site of action through cellular uptake and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (MAGL) for 2-AG. nih.govmdpi.com
This compound's interaction with the ECS is at the receptor level. It does not directly inhibit the enzymes responsible for the synthesis or degradation of endocannabinoids. Instead, it acts as a competitive antagonist at the CB1 receptor, physically occupying the binding site and preventing AEA and 2-AG from docking and activating the receptor. mdpi.com By blocking the receptor, this compound effectively negates the physiological effects that would normally be produced by the actions of endogenous cannabinoids at central and peripheral nerve terminals. nih.gov
Contributions of Peripheral Versus Central CB1R Antagonism to Therapeutic and Adverse Effects
CB1 receptors are widely distributed throughout the body, with particularly high concentrations in the central nervous system (CNS) and lower levels in peripheral tissues, including the liver, adipose tissue, skeletal muscle, and pancreas. mdpi.comnih.gov The blockade of these distinct receptor populations contributes differently to the therapeutic and adverse effects of CB1 antagonists like this compound. nih.gov
Central CB1R Antagonism : The blockade of CB1 receptors in the brain, especially in hypothalamic regions, is primarily responsible for the suppression of appetite and subsequent reduction in body weight. wikipedia.orgnih.gov The CNS is also the site of the significant adverse effects associated with first-generation CB1 antagonists, such as anxiety, depression, and suicidal ideation, which led to the withdrawal of rimonabant (B1662492) from the market. nih.govacs.org Although this compound possesses physicochemical properties, such as a primary amide and an ethyl amine portion, that are typically associated with peripherally restricted compounds, it is known to be CNS permeable. nih.gov X-ray crystallography suggests this is due to the formation of an intramolecular hydrogen bond that masks these polar groups, allowing the molecule to cross the blood-brain barrier. nih.gov
Peripheral CB1R Antagonism : There is growing evidence that blocking peripheral CB1 receptors provides significant metabolic benefits that are independent of the weight loss caused by reduced food intake. nih.govnih.govacs.org These benefits include increased lipid mobilization in adipose tissue, enhanced cellular glucose uptake, improved insulin (B600854) sensitivity, and reduced lipogenesis in the liver. nih.govnih.gov Developing peripherally restricted CB1 receptor antagonists that cannot cross the blood-brain barrier has become a key strategy to retain these metabolic benefits while eliminating the centrally-mediated psychiatric side effects. nih.govnih.govacs.org
| Receptor Location | Primary Therapeutic Effects | Associated Adverse Effects |
|---|---|---|
| Central (CNS) | Decreased food intake, body weight reduction | Anxiety, depression, potential psychiatric events |
| Peripheral Tissues | Improved insulin sensitivity, increased fat oxidation, reduced lipogenesis | Largely avoids CNS-mediated side effects |
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For CB1 antagonists, much of the development has been based on the 1,5-diarylpyrazole scaffold of rimonabant. nih.gov this compound is also a diaryl derivative developed to optimize potency and selectivity for the CB1 receptor. A key SAR insight for this compound relates to its CNS permeability. Its structure contains polar groups that would typically limit brain penetration, but an intramolecular hydrogen bond masks their polarity, facilitating entry into the CNS. nih.gov Subsequent research efforts have focused on modifying this part of the molecule, for instance by replacing the groups capable of forming this internal bond, to create analogues with greater polarity and thus restricted peripheral action. nih.govnih.gov
Structure-Kinetic Relationship (SKR) is an emerging area of pharmacology that complements traditional SAR by examining how chemical structure influences the kinetics of the drug-receptor interaction, particularly the association and dissociation rates (binding kinetics). universiteitleiden.nl The duration of time a drug stays bound to its target is known as its residence time (RT), a parameter that is not always correlated with binding affinity but can significantly impact pharmacological effect. universiteitleiden.nlnih.gov For CB1 receptor antagonists, studies on various analogues have shown a wide diversity in RTs. nih.gov For example, some compounds exhibit very short RTs (e.g., ~19 minutes), while others have extremely long RTs (e.g., ~2222 minutes), leading to pseudo-irreversible binding. nih.gov This kinetic parameter can determine whether the antagonism is surmountable (the effect can be overcome by increasing the agonist concentration) or insurmountable. nih.gov While specific SKR data for this compound is not detailed, the study of its analogues and other CB1 antagonists highlights the importance of optimizing binding kinetics to fine-tune the therapeutic profile of this drug class. universiteitleiden.nlnih.govnih.gov
Challenges and Future Directions in Cb1 Receptor Antagonist Research
Drug Development Challenges
Beyond the challenge of mitigating CNS side effects, the development of CB1R antagonists faces several hurdles common to the broader field of drug discovery and development. These include the translation of preclinical findings to clinical efficacy and the management of variability in patient responses.
A significant challenge in the development of new drugs, including CB1R antagonists, is the predictive validity of preclinical animal models. frontiersin.orgfrontiersin.org While rodent models have been instrumental in understanding the basic pharmacology of the endocannabinoid system, their ability to accurately mimic complex human conditions and predict clinical outcomes is limited. frontiersin.orgnih.gov For instance, behavioral assays used to assess anxiety and depression in rodents may not fully capture the nuances of these psychiatric disorders in humans. frontiersin.org
There is a need for more sophisticated preclinical models and behavioral endpoints that can better predict both the therapeutic efficacy and the potential adverse effects of novel CB1R antagonists in humans. frontiersin.orgfrontiersin.org This includes developing models that are more sensitive to the affective and cognitive dimensions of pain and psychiatric disorders. frontiersin.org
Clinical trials for CB1R antagonists have revealed significant heterogeneity in patient responses. youtube.com For example, with rimonabant (B1662492), some patients experienced substantial weight loss, while others did not. mdpi.com This variability may be due to individual differences in the "endocannabinoid tone," which can be influenced by genetic factors and pathological conditions like obesity and insulin (B600854) resistance. mdpi.com
Addressing patient heterogeneity is a critical challenge in the design and interpretation of clinical trials. youtube.com Future research may need to focus on identifying biomarkers that can predict which patients are most likely to respond favorably to CB1R antagonist therapy and which are at a higher risk for adverse effects. This could lead to a more personalized medicine approach, improving the benefit-risk ratio of these compounds. mdpi.com
Identification of Validated Biomarkers
A significant challenge in the development of CB1 receptor antagonists like otenabant (B1677804) has been the lack of validated biomarkers to predict therapeutic response or susceptibility to adverse events. Research into the endocannabinoid system suggests potential avenues for biomarker discovery, although specific biomarkers for otenabant's efficacy were not established during its development.
Genetic variants in the CNR1 gene, which encodes the CB1 receptor, are considered candidate biomarkers. nih.gov Polymorphisms in this gene could influence an individual's response to CB1R blockade and their predisposition to psychiatric side effects. nih.gov Furthermore, baseline levels of endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) or the activity of the enzymes that synthesize and degrade them, such as fatty acid amide hydrolase (FAAH), could theoretically serve as biomarkers to stratify patient populations. mdpi.com However, the clinical trials for first-generation antagonists, including otenabant, were terminated before systematic biomarker validation could be integrated into the research programs. The identification of reliable biomarkers remains a critical unmet need for the future development of any centrally-acting cannabinoid-targeted therapies.
High Rate of Failed Clinical Trials
The therapeutic landscape for first-generation CB1 receptor antagonists is defined by a high rate of clinical trial failures, culminating in the discontinuation of all major compounds in this class, including otenabant. nih.gov The lead compound, rimonabant, was withdrawn from the European market due to an increased risk of psychiatric adverse events, including depression, anxiety, and suicidal ideation. researchgate.net Subsequently, Merck terminated the development of taranabant (B1681927) for similar safety concerns. pharmatimes.com
Pfizer terminated the Phase 3 development program for otenabant (CP-945,598) in 2008. drugdiscoverytrends.compfizer.com The company's official decision was based on "changing regulatory perspectives on the risk/benefit profile" of the CB1 antagonist class and the anticipation of new regulatory hurdles following the issues with rimonabant. pharmatimes.comdrugdiscoverytrends.com Pfizer stated that based on available information, it believed otenabant had the potential to be a safe and effective treatment. pfizer.com However, published data from the terminated Phase 3 trials revealed that self-reported incidents of anxiety, suicidal thoughts, depression, and depressed mood were higher in the otenabant groups compared to placebo, although these effects were not consistently dose-dependent. nih.gov This wave of discontinuations effectively halted the development of brain-penetrant CB1R antagonists for obesity. nih.gov
| Compound Name | Developer | Highest Phase of Development | Reason for Discontinuation |
|---|---|---|---|
| Otenabant (CP-945,598) | Pfizer | Phase 3 | Changing regulatory perspective on the drug class; psychiatric side effects observed. pfizer.comnih.gov |
| Rimonabant | Sanofi-Aventis | Marketed (Withdrawn) | Increased risk of psychiatric adverse events (depression, suicidality). researchgate.net |
| Taranabant (MK-0364) | Merck & Co. | Phase 3 | Increased incidence of psychiatric adverse events (depression, anxiety). pharmatimes.com |
| Surinabant (SR147778) | Sanofi-Aventis | Phase 2 | Development halted following issues with the CB1 antagonist class. nih.gov |
| Ibipinabant (SLV319) | Solvay | Phase 2 | Development halted following issues with the CB1 antagonist class. nih.gov |
Novel Therapeutic Applications Beyond Obesity
Despite the setbacks in the obesity field, the widespread distribution and function of the CB1 receptor suggest potential therapeutic applications for its antagonists in other conditions. mdpi.com However, the development of otenabant was stopped before its potential in these areas could be substantially explored.
Substance Use Disorders (SUDs)
The endocannabinoid system plays a crucial role in the brain's reward circuitry, making the CB1 receptor a logical target for treating substance use disorders. nih.gov Preclinical studies and some clinical trials with rimonabant showed promise in reducing the rewarding effects of nicotine, alcohol, and opioids. nih.govmdpi.com For instance, the STRATUS (Studies with Rimonabant and Tobacco Use) trials suggested that rimonabant could increase smoking cessation rates. nih.gov The rationale was that by blocking CB1 receptors, these drugs could mitigate the reinforcing properties of abused substances. nih.gov However, otenabant's development program was terminated before any dedicated clinical trials for SUDs could be completed, and research interest in this area for first-generation antagonists ceased with their discontinuation. mdpi.com
Inflammation and Immune-Related Conditions
The endocannabinoid system is a known modulator of the immune system, and CB1 receptors are involved in inflammatory processes. nih.gov This has led to speculation that CB1 receptor antagonists could have therapeutic potential in treating inflammatory and immune-related conditions. mdpi.com Paradoxically, while CB2 receptors are more predominant on immune cells, antagonists of CB1 have been shown to impart anti-inflammatory activity in some models. nih.gov The termination of brain-penetrant CB1R antagonists like otenabant due to CNS side effects precluded their exploration for chronic inflammatory diseases. nih.gov
Tissue Fibrosis
Emerging preclinical research has identified CB1 receptor overactivity as a contributor to the pathogenesis of fibrosis in various organs, including the liver, lungs, and kidneys. nih.govnih.gov Studies in animal models of pulmonary and liver fibrosis have shown that pharmacological inhibition of the CB1 receptor can attenuate the fibrotic process. nih.govnih.gov These investigations, however, have primarily used either rimonabant or newer, peripherally restricted CB1R antagonists designed to avoid the psychiatric side effects of the first-generation compounds. nih.gov There is a lack of specific published preclinical data investigating the effects of otenabant in models of tissue fibrosis.
Advanced Methodologies in Cannabinoid Receptor Research
Research on otenabant and its contemporaries utilized a range of established pharmacological methods. In vitro studies employed competitive binding assays to determine the compound's affinity (Kᵢ) and selectivity for CB1 over CB2 receptors. nih.gov Functional assays were used to confirm its antagonist activity against CB1 receptor signaling. nih.gov In vivo animal models were crucial for assessing efficacy, with researchers measuring effects on food intake, energy expenditure, and body weight in diet-induced obese rodents. nih.gov Furthermore, ex vivo brain CB1 receptor occupancy studies were used to correlate the concentration of the drug in the brain with its pharmacological effects. nih.gov
Since the discontinuation of first-generation antagonists, the field has advanced significantly. Cryo-electron microscopy (Cryo-EM) has been employed to determine the high-resolution structure of the CB1 receptor bound to various ligands, providing unprecedented insight into the molecular basis of ligand binding and receptor activation. nih.gov Computational approaches, including molecular docking and dynamic simulations, are now routinely used to explore ligand-receptor interactions and guide the design of new molecules with specific properties, such as neutral antagonism or peripheral restriction, to avoid the pitfalls of earlier compounds. nih.gov These advanced methodologies are critical for developing safer and more effective next-generation CB1 receptor modulators.
PET Imaging for Receptor Occupancy Studies
A significant challenge in developing centrally acting drugs like CB1 receptor antagonists is to confirm that the drug engages its target in the brain and to understand the relationship between dose, plasma concentration, and target occupancy. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the noninvasive quantification of receptor density and occupancy in the human brain. pnas.org
The development of suitable radiotracers—radiolabeled molecules that bind to a specific target—is crucial for successful PET imaging. For the CB1 receptor, several PET radiotracers have been developed, although many early candidates were limited by high nonspecific binding due to excessive lipophilicity (a tendency to dissolve in fats). snmjournals.org More recent tracers have shown improved properties for quantitative imaging. snmjournals.org
Key PET Tracers for CB1 Receptor Imaging:
[¹⁸F]MK-9470: A selective, high-affinity inverse agonist for the CB1 receptor developed for human brain imaging. pnas.org Studies in rhesus monkeys and humans have demonstrated its utility for measuring the receptor occupancy of potential therapeutic CB1 receptor inverse agonists, aiding in dose selection for clinical trials. pnas.org
[¹¹C]MePPEP: This radioligand has been used to estimate CB1 receptor density in the rat brain. nih.gov Displacement studies showed that the inverse agonist rimonabant could displace more than 65% of [¹¹C]MePPEP, confirming its utility in receptor occupancy studies. nih.gov
[¹¹C]OMAR: This PET radioligand is used to assess the availability of CB1 receptors in the human brain in various conditions, including cannabis use disorders and psychotic disorders. yalemedicine.orgyale.edu
¹¹C-JHU75528: This radiotracer was developed to overcome the limitations of earlier ligands and has shown a good signal-to-noise ratio, making it suitable for quantitative PET studies of the CB1 receptor in the human brain. snmjournals.org
These imaging techniques are vital for future research, as they can provide direct evidence of a drug's engagement with the CB1 receptor, helping to optimize dosing and potentially predict both efficacy and central nervous system-related side effects.
In Silico Modeling and Drug Repositioning
Computational, or in silico, methods are increasingly integral to modern drug discovery and are particularly relevant to the challenges in CB1 antagonist research. These techniques can accelerate the design of new compounds with improved properties and help identify new uses for existing drugs, a process known as drug repositioning.
In silico modeling for CB1 antagonists involves several approaches:
Homology Modeling: Because obtaining a crystal structure of G protein-coupled receptors like CB1 is difficult, researchers construct homology models based on the known structures of similar receptors, such as the β2-adrenergic receptor. nih.gov These models serve as a template to study how antagonist molecules dock into the CB1 receptor's binding site. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the CB1 receptor. A pharmacophore model can be generated based on a set of known active antagonists and then used to screen large virtual libraries of compounds to find new potential drugs. nih.gov
Quantitative Structure-Activity Relationship (3D-QSAR): This technique correlates the biological activity of a series of compounds with their 3D properties. It can be used to predict the potency of newly designed molecules before they are synthesized, guiding medicinal chemistry efforts to create more potent and selective antagonists. nih.gov
Drug repositioning, aided by structure-based virtual screening (SBVS), offers a promising strategy. nih.gov By computationally screening libraries of existing, FDA-approved drugs against the 3D structure of the CB1 receptor, researchers can identify compounds that may unexpectedly interact with the cannabinoid system. nih.gov This approach could lead to the discovery of modulators with novel pharmacological profiles or fewer side effects, bypassing some of the lengthy and costly stages of early drug development.
Organ-on-a-Chip and Microphysiological Systems for ADME and Toxicity
For absorption, distribution, metabolism, and excretion (ADME) and toxicity studies, MPS offers several advantages:
Human-Relevant Metabolism: They can recreate human-specific metabolic pathways, which is crucial for predicting how a drug will be processed in the body. americanpharmaceuticalreview.com For instance, Otenabant is known to be metabolized by CYP3A enzymes, and MPS models of the liver can accurately reflect this activity. alfa-chemistry.com
Organ Crosstalk: Multi-organ MPS can link different tissue models, such as a gut and a liver chip, to study complex processes like oral absorption and first-pass metabolism. americanpharmaceuticalreview.com This allows for a more holistic view of a drug's pharmacokinetic profile. nih.govbibbase.org
Improved Toxicity Prediction: By using human cells, MPS can better predict organ-specific toxicity compared to traditional cell cultures or animal models, potentially identifying safety issues earlier in the development process. researchgate.net
Ethical Considerations in Cannabinoid System Modulation
The modulation of the endocannabinoid system, particularly through centrally acting CB1 receptor antagonists, raises significant ethical considerations. The clinical experience with rimonabant, which was withdrawn from the market due to an association with severe psychiatric side effects, including depression and suicidal ideation, serves as a critical case study for the field. mdpi.comnih.gov This outcome directly influenced the subsequent discontinuation of development programs for other CB1 antagonists, including Otenabant. alfa-chemistry.comnih.gov
The central ethical challenge revolves around the risk-benefit balance. The CB1 receptor is widespread in the central nervous system and plays a role in regulating mood, reward, and stress. wikipedia.org While blocking these receptors may offer therapeutic benefits for conditions like obesity, the potential for causing significant psychiatric harm must be carefully weighed. nih.govnih.gov
This has led the research community to pursue several strategies guided by ethical imperatives:
Developing Peripherally Restricted Antagonists: A primary goal is to design molecules that cannot cross the blood-brain barrier. nih.govmdpi.com Such compounds would act only on peripheral CB1 receptors in tissues like fat cells, the liver, and muscle, potentially retaining metabolic benefits without the risk of psychiatric side effects. nih.govmdpi.com
Exploring Neutral Antagonism: Many first-generation compounds like rimonabant were inverse agonists, meaning they not only blocked the receptor but also reduced its basal level of activity. mdpi.com It has been hypothesized that this inverse agonism may be responsible for the adverse effects. nih.gov Future research is focused on developing "neutral" antagonists, which block the receptor without affecting its intrinsic activity, a strategy that may offer a safer profile. mdpi.comnih.gov
Informed Consent and Clinical Trial Design: For any future clinical trials of centrally acting cannabinoid modulators, there is an ethical obligation to ensure that trial participants are fully informed of the potential psychiatric risks. Protocols must include rigorous screening for pre-existing psychiatric conditions and robust monitoring for any emergent adverse events. nih.gov
Ultimately, the path forward in cannabinoid system modulation requires a commitment to innovative science that prioritizes patient safety, guided by the ethical lessons learned from the first generation of CB1 receptor antagonists.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
